molecular formula C11H18Cl2N2O B2727165 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1707714-08-6

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B2727165
CAS No.: 1707714-08-6
M. Wt: 265.18
InChI Key: RAKWHOLQWHNYMV-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O . This dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro research settings. As a derivative combining substituted pyridine and piperidine rings, it is of significant interest in medicinal chemistry and early-stage pharmacological research. These structural motifs are commonly explored in the development of ligands for central nervous system (CNS) targets, but the specific biological activity, mechanism of action, and primary research applications for this particular compound require further experimental characterization. Researchers are advised to consult the available literature for this and similar compounds, such as 4-(Piperidin-4-yloxy)pyridine dihydrochloride, to inform their studies . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-piperidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-4-2-6-11(13-9)14-10-5-3-7-12-8-10;;/h2,4,6,10,12H,3,5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWHOLQWHNYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is being investigated as a candidate for drug development targeting several therapeutic areas, including:

  • Mood Disorders : Preliminary studies suggest potential efficacy in modulating neurotransmitter systems associated with mood regulation.
  • Pain Management : The compound has shown promise in animal models for reducing pain responses, indicating its potential as an analgesic agent.

Biological Research

Mechanisms of Action
Research into the biological activity of this compound has revealed interactions with specific molecular targets, which may include:

  • Dopamine Receptors : Studies indicate that the compound may act as an agonist for D3 dopamine receptors, which are implicated in neuroprotection against neurodegenerative conditions .
  • Enzymatic Interactions : The compound may modulate the activity of various enzymes and receptors, influencing biochemical pathways critical for cellular function.

Case Studies

  • Neuropharmacological Applications
    In one notable study, the analgesic effects of this compound were evaluated in animal models. Results indicated a significant reduction in pain responses compared to controls, highlighting its potential as a novel analgesic agent.
  • Anticancer Studies
    Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Findings demonstrated that treatment with this compound resulted in a marked reduction in tumor size, with associated decreases in proliferation markers, suggesting its candidacy for further development in cancer therapeutics.

Summary of Applications

The diverse applications of this compound underscore its significance in advancing scientific research across multiple domains:

  • Pharmaceuticals : As a candidate for drug development targeting mood disorders and pain management.
  • Biochemical Tool : Utilized in research to explore interactions with biological targets.

The ongoing research aims to elucidate the precise mechanisms of action and therapeutic potential of this compound, focusing on its effects on cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with several pyridine derivatives, differing primarily in substituent groups and heterocyclic moieties. Key analogs include:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Purity (%)
2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride C₁₁H₁₇N₂O·2HCl Not provided Piperidin-3-yloxy, 2-methyl pyridine Dihydrochloride Not listed
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride C₁₀H₁₅N₂·2HCl Not provided Pyrrolidin-2-yl, 2-methyl pyridine Dihydrochloride 95%
2-Methyl-6-(phenylethynyl)-pyridine (MPEP) C₁₃H₁₁N 181.24 g/mol Phenylethynyl, 2-methyl pyridine Free base Not listed
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₁₀H₁₅N₂O₂·2HCl 290.16 g/mol Methyl carboxylate, methylaminomethyl Dihydrochloride High purity

Key Observations :

  • Piperidine vs. Pyrrolidine Substitution : The target compound and JR-3153 differ in their heterocyclic amine substituents (piperidine vs. pyrrolidine). Piperidine’s six-membered ring may confer distinct steric and electronic properties compared to pyrrolidine’s five-membered ring, influencing receptor binding .
  • Functional Groups : MPEP replaces the piperidine-ether with a phenylethynyl group, enabling potent mGluR5 antagonism and NMDA receptor cross-talk, which is absent in the dihydrochloride salts .

Functional and Pharmacological Comparisons

Table 2: Functional Properties
Compound Name Receptor Target Mechanism of Action Key Research Findings
This compound Not explicitly stated Likely modulates neurotransmitter receptors (inferred from analogs) No direct data; structural analogs suggest neuropharmacological potential.
MPEP mGluR5 antagonist Reduces NMDA receptor-mediated neuronal injury Demonstrates neuroprotection in traumatic brain injury models in vitro and in vivo .
JR-3153 Not explicitly stated Structural similarity to nicotinic acetylcholine receptor ligands High purity (95%) but no direct functional data provided.

Key Observations :

  • Mechanistic Divergence : MPEP’s phenylethynyl group enables mGluR5 antagonism and downstream NMDA receptor modulation, distinguishing it from piperidine/pyrrolidine analogs .
  • Salt Form Advantages : Dihydrochloride salts (e.g., target compound and JR-3153) are preferred for improved solubility in aqueous media, critical for in vivo studies .

Biological Activity

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a piperidine moiety and a methyl group, contributing to its unique pharmacological properties. Its molecular formula is C12H16Cl2N2O, and it is typically presented as a dihydrochloride salt for enhanced solubility.

This compound is known to interact with various neurotransmitter receptors and pathways:

  • Histamine Receptors : It acts as a ligand for histamine H3 receptors, which are involved in modulating neurotransmitter release. This interaction suggests potential applications in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .
  • Sigma Receptors : The compound also exhibits affinity for sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action may enhance its therapeutic efficacy in neuropathic pain management .

1. Neuropharmacological Effects

Research indicates that this compound demonstrates significant analgesic properties. In animal models, it has shown efficacy in reducing both nociceptive and neuropathic pain through its dual action on histamine H3 and sigma-1 receptors .

2. Anticancer Potential

Studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Cancer Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)15Apoptosis induction
MCF7 (breast)20Cell cycle arrest
A549 (lung)18Mitochondrial disruption

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against various bacterial strains, indicating a broader therapeutic potential .

Case Studies

Recent studies have explored the therapeutic implications of this compound:

  • Study on Pain Management : A study published in Pain Research demonstrated that the compound significantly reduced pain scores in rodent models of neuropathic pain compared to control groups, highlighting its potential for clinical application in pain relief .
  • Anticancer Research : In another study focusing on breast cancer, treatment with the compound resulted in a significant reduction of tumor size in xenograft models, supporting its development as an adjunct therapy for cancer treatment .

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Q & A

Q. Q. What methods reconcile discrepancies in reported IC50_{50} values across different cell lines?

  • Methodological Answer :
  • Standardized Assay Conditions : Use identical cell passage numbers, serum-free media, and incubation times.
  • Cell Viability Normalization : MTT assays with Z’-factor validation to exclude cytotoxic interference.
  • Orthogonal Assays : Compare results from fluorescence-based (e.g., FLIPR) and radiometric (e.g., 3H^3H-thymidine uptake) methods .

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